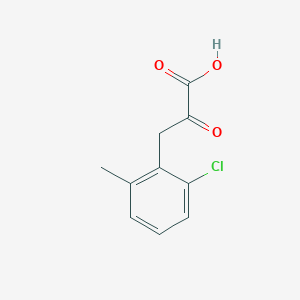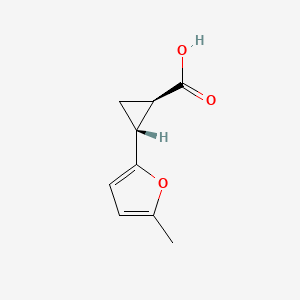![molecular formula C9H16N4OS B13575273 1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea](/img/structure/B13575273.png)
1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
準備方法
The synthesis of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea typically involves the reaction of 2-amino-1,3-thiazole with isobutyl isocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and requires a base like lithium hydride (LiH) to facilitate the nucleophilic attack . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Its potential anticancer properties are being explored for the development of new chemotherapeutic agents.
Industry: The compound can be used in the production of biocides, fungicides, and dyes
作用機序
The mechanism of action of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .
類似化合物との比較
1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other thiazole derivatives.
特性
分子式 |
C9H16N4OS |
|---|---|
分子量 |
228.32 g/mol |
IUPAC名 |
1-[(2-amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C9H16N4OS/c1-6(2)3-11-9(14)12-4-7-5-15-8(10)13-7/h5-6H,3-4H2,1-2H3,(H2,10,13)(H2,11,12,14) |
InChIキー |
YQKCPBMIVCMULT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)NCC1=CSC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13575194.png)
![N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide](/img/structure/B13575196.png)
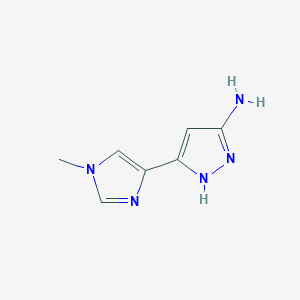

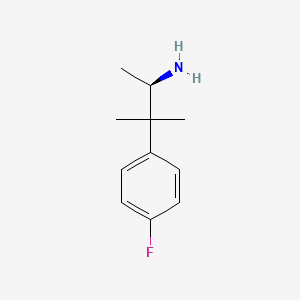

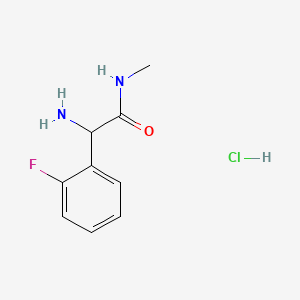
![6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13575245.png)
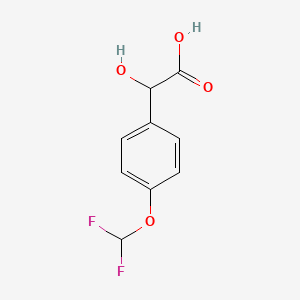

![Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13575263.png)

